2,4,7-Trinitro-11H-indeno[1,2-B]quinoxaline
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Overview
Description
2,4,7-Trinitro-11H-indeno[1,2-B]quinoxaline is a nitrogen-containing heterocyclic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,7-Trinitro-11H-indeno[1,2-B]quinoxaline typically involves the nitration of 11H-indeno[1,2-B]quinoxaline-11-one. This process can be achieved by further nitrating mononitro- or dinitro-derivatives of 11H-indeno[1,2-B]quinoxaline-11-one . Another method involves the condensation of benzene-1,2-diamine with indan-1,2,3-trione in acetic acid at 100°C, followed by nitration .
Industrial Production Methods
the general approach involves large-scale nitration reactions under controlled conditions to ensure safety and yield optimization .
Chemical Reactions Analysis
Types of Reactions
2,4,7-Trinitro-11H-indeno[1,2-B]quinoxaline undergoes various chemical reactions, including:
Nitration: Further nitration of its derivatives.
Condensation: Formation of hydrazones through nucleophilic addition of hydrazine hydrate to ketones.
Cycloaddition: 1,3-dipolar cycloaddition reactions to form spirocyclic compounds.
Common Reagents and Conditions
Nitration: Nitric acid and sulfuric acid are commonly used for nitration reactions.
Condensation: Hydrazine hydrate and ketones under reflux conditions.
Cycloaddition: Azomethine ylides and activated alkenes in ethanol at 55°C.
Major Products Formed
Nitration: Trinitro derivatives of 11H-indeno[1,2-B]quinoxaline.
Condensation: Hydrazones.
Cycloaddition: Spirocyclic compounds.
Scientific Research Applications
2,4,7-Trinitro-11H-indeno[1,2-B]quinoxaline has several scientific research applications:
Organic Photoconductors: It acts as a sensitizer for organic photoconductors, improving photosensitivity.
Catalysis: Used in the synthesis of spirocyclic compounds with biological activities.
Mechanism of Action
The mechanism of action of 2,4,7-Trinitro-11H-indeno[1,2-B]quinoxaline involves its interaction with molecular targets such as organic photoconductors. It enhances the photosensitivity of these materials by acting as a sensitizer . In pharmaceutical applications, it may interact with specific molecular pathways to exert its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
11H-Indeno[1,2-B]quinoxalin-11-one: A precursor in the synthesis of 2,4,7-Trinitro-11H-indeno[1,2-B]quinoxaline.
7-Chloro-11H-indeno[1,2-B]quinoxaline: Modified for biological activities.
Azomethine Ylides: Derived from 11H-indeno[1,2-B]quinoxalin-11-one for cycloaddition reactions.
Uniqueness
This compound is unique due to its trinitro substitution, which enhances its sensitization effect in organic photoconductors and its potential therapeutic applications .
Properties
CAS No. |
65756-95-8 |
---|---|
Molecular Formula |
C15H7N5O6 |
Molecular Weight |
353.25 g/mol |
IUPAC Name |
2,4,7-trinitro-11H-indeno[1,2-b]quinoxaline |
InChI |
InChI=1S/C15H7N5O6/c21-18(22)8-1-2-10-11(5-8)17-15-12(16-10)4-7-3-9(19(23)24)6-13(14(7)15)20(25)26/h1-3,5-6H,4H2 |
InChI Key |
WAEODWWMWAYBLZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])C3=NC4=C(C=CC(=C4)[N+](=O)[O-])N=C31 |
Origin of Product |
United States |
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